![molecular formula C15H11N2O2D3 B602600 10,11-Dihydro-10-hydroxycarbazepine-d3 CAS No. 1189917-36-9](/img/structure/B602600.png)
10,11-Dihydro-10-hydroxycarbazepine-d3
描述
10,11-Dihydro-10-hydroxycarbazepine-d3 is a deuterated analog of 10,11-Dihydro-10-hydroxycarbazepine, which is an active metabolite of oxcarbazepine. This compound is primarily used in research applications that require stable isotopic labeling, such as quantitative mass spectrometry, to improve the precision of mechanistic studies .
作用机制
Target of Action
Licarbazepine-d3, also known as 10,11-Dihydro-10-hydroxy Carbamazepine-d3, primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .
Mode of Action
Licarbazepine-d3 acts by inhibiting the voltage-gated sodium channels. By binding to these channels, it stabilizes the inactive state, thereby reducing the frequency of action potentials. This inhibition decreases neuronal excitability and prevents the excessive firing of neurons, which is beneficial in conditions like epilepsy .
Biochemical Pathways
The inhibition of sodium channels by Licarbazepine-d3 affects several downstream pathways. Primarily, it reduces the release of excitatory neurotransmitters such as glutamate. This reduction in excitatory neurotransmission helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder .
Pharmacokinetics
Licarbazepine-d3 exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes hepatic metabolism. The compound is primarily metabolized to its active form, licarbazepine, which is then excreted mainly via the kidneys. The bioavailability of Licarbazepine-d3 is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
At the molecular level, the action of Licarbazepine-d3 results in the stabilization of neuronal membranes and a decrease in the hyperexcitability of neurons. This leads to a reduction in the frequency and severity of seizures in epileptic patients. Additionally, it has mood-stabilizing effects, making it useful in the treatment of bipolar disorder .
Action Environment
The efficacy and stability of Licarbazepine-d3 can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, factors such as pH and temperature can influence the stability of the compound, affecting its shelf life and efficacy .
Licarbazepine-d3, with its targeted action on sodium channels and favorable pharmacokinetic profile, represents a valuable therapeutic option for managing epilepsy and mood disorders.
生化分析
Biochemical Properties
Licarbazepine-d3 interacts with voltage-gated sodium channels, acting as a blocker This interaction plays a crucial role in its anticonvulsant and mood-stabilizing properties
Cellular Effects
Licarbazepine-d3, like its parent compound Licarbazepine, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by blocking voltage-gated sodium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Licarbazepine-d3 involves its role as a voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions, which can alter the electrical activity of the cells. This can lead to changes in gene expression and other cellular functions .
Metabolic Pathways
Licarbazepine-d3 is a deuterium labeled derivative of Licarbazepine, which is known to undergo metabolism to its active form via stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dihydro-10-hydroxycarbazepine-d3 involves the reduction of oxcarbazepine. One common method includes dissolving oxcarbazepine in ethanol and adding sodium borohydride in batches while stirring at room temperature. The reaction mixture is then stirred for an additional two hours before being filtered and washed to obtain the desired product .
Industrial Production Methods: In an industrial setting, the process is scaled up by using larger reaction vessels and maintaining similar reaction conditions. The use of ethanol as a solvent and sodium borohydride as a reducing agent remains consistent. The reaction is carefully monitored to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 10,11-Dihydro-10-hydroxycarbazepine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced further to yield other hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy and alkyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
Quantitative Measurement
The compound serves as a crucial internal standard in quantitative analyses of 10-hydroxycarbazepine levels in biological fluids. It is utilized in methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the accurate measurement of drug concentrations in serum and urine. For instance, a study highlighted the development and validation of an LC-MS/MS method to analyze oxcarbazepine and its active metabolite in plasma samples, demonstrating its utility in pharmacokinetic studies .
Therapeutic Drug Monitoring
Monitoring the levels of 10,11-dihydro-10-hydroxycarbazepine-d3 is essential for optimizing therapeutic outcomes and minimizing toxicity in patients receiving oxcarbazepine. Research indicates that serum concentrations of this metabolite can provide insights into effective dosing regimens and potential side effects . The compound's analytical methods have shown high recovery rates and low coefficients of variation, making it reliable for clinical toxicology and therapeutic drug monitoring .
Parameter | Value |
---|---|
Linearity Range | 1.0 to 50.0 µg/mL |
Analytical Recovery | 101.3% - 110.8% |
Limit of Quantification | 1.0 µg/mL |
Intra-assay CV | 7.0% - 2.0% |
Treatment of Epilepsy
As a metabolite of oxcarbazepine, this compound plays a pivotal role in treating partial seizures and generalized tonic-clonic seizures. Clinical studies have demonstrated its efficacy as both a monotherapy and adjunctive therapy, highlighting its importance in managing epilepsy effectively .
Mood Disorders
Emerging research suggests that derivatives of this compound may also be beneficial in treating affective disorders such as bipolar disorder. Patents have been filed indicating its potential use for psychosomatic disturbances and other psychiatric conditions . The compound's mechanism of action involves modulation of neurotransmitter systems, which may contribute to its therapeutic effects.
Case Studies
Several case studies have documented the pharmacokinetics of oxcarbazepine and its metabolites in different patient populations. For example, a study involving pediatric patients demonstrated significant variations in metabolite clearance based on concurrent medications, underscoring the necessity for tailored dosing strategies .
Research Opportunities
Future research could explore the full therapeutic potential of this compound beyond epilepsy and mood disorders. Investigating its effects on other neurological conditions could expand its application range.
Enhanced Analytical Techniques
Continued advancements in analytical methodologies may improve the sensitivity and specificity of measuring this compound in biological samples, facilitating better therapeutic monitoring and understanding of its pharmacodynamics.
相似化合物的比较
- 10,11-Dihydro-10-hydroxycarbamazepine
- Oxcarbazepine
- Carbamazepine
Comparison: 10,11-Dihydro-10-hydroxycarbazepine-d3 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring stable isotopic labeling. Compared to its non-deuterated analogs, it provides enhanced precision in mass spectrometry studies. Additionally, its metabolic stability and pharmacokinetic properties are similar to those of 10,11-Dihydro-10-hydroxycarbamazepine, making it a valuable tool in pharmacological research .
生物活性
10,11-Dihydro-10-hydroxycarbazepine-d3, also known as Licarbazepine-d3, is a deuterated analog of the antiepileptic drug oxcarbazepine. This compound is primarily utilized in research settings due to its stable isotopic labeling, which allows for precise tracking in biological systems. The biological activity of Licarbazepine-d3 is closely related to its mechanism of action on voltage-gated sodium channels, making it significant in the treatment of epilepsy and mood disorders.
The primary target of Licarbazepine-d3 is the voltage-gated sodium channels located in neuronal membranes. By binding to these channels, it stabilizes their inactive state, which effectively reduces neuronal excitability and prevents excessive firing of action potentials. This action is crucial in managing conditions such as epilepsy and bipolar disorder by decreasing the release of excitatory neurotransmitters like glutamate .
Pharmacokinetics
Licarbazepine-d3 exhibits favorable pharmacokinetic properties:
- Absorption : Well-absorbed when taken orally.
- Metabolism : Undergoes hepatic metabolism primarily to its active form, licarbazepine.
- Excretion : Mainly excreted via the kidneys.
- Bioavailability : Influenced by absorption, distribution, metabolism, and excretion (ADME) characteristics .
The biochemical properties of Licarbazepine-d3 include:
- Interaction with Sodium Channels : Acts as a blocker of voltage-gated sodium channels.
- Cellular Effects : Demonstrates significant effects on various cell types and processes, contributing to its antiepileptic properties .
- Molecular Mechanism : Involves stabilization of neuronal membranes and reduction of hyperexcitability.
Case Study 1: Efficacy in Epilepsy
A study involving pediatric patients demonstrated the effectiveness of oxcarbazepine and its metabolites, including 10-hydroxycarbazepine (MHD), in controlling seizures. The pharmacokinetic parameters were evaluated using a population model that included 688 patients aged 2 months to 18 years. Key findings included:
- Mean prediction error (MPE): 0.01 mg/L
- Mean absolute prediction error (MAE): 0.46 mg/L
These results indicate that MHD maintains therapeutic efficacy with minimal toxicity when monitored appropriately .
Case Study 2: Monitoring Therapeutic Levels
A method for monitoring serum levels of MHD was developed using liquid chromatography with UV detection. The method demonstrated high linearity (1.0 to 50.0 µg/mL) and recovery rates between 101.3% and 110.8%, confirming its reliability for clinical use .
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption Rate | Well absorbed |
Volume of Distribution (Vd) | 0.67 L/kg |
Clearance (CL) | 0.035 L·kg⁻¹·h⁻¹ |
Half-life | Varies by patient |
属性
IUPAC Name |
5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-BAVZAHHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661927 | |
Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189917-36-9 | |
Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。